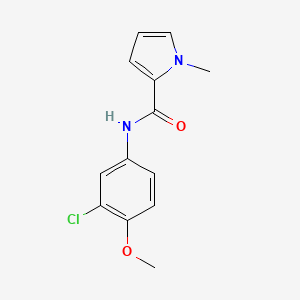
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide, also known as CM156, is a synthetic compound that has shown promise in various scientific research applications. It is a small molecule inhibitor that targets the protein MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by CM156 leads to activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been studied extensively in preclinical models of cancer, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has potential applications in other areas of research, such as neurodegenerative diseases and inflammation.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. It also inhibits angiogenesis, which can prevent tumor growth and metastasis. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory effects and potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for MDM2, which reduces off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have mutations in the p53 pathway that render them resistant to p53 activation.
Zukünftige Richtungen
Future research on N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide could focus on optimizing its pharmacokinetic properties and developing more potent analogs. It could also be studied in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide could be studied in other areas of research, such as neurodegenerative diseases and inflammation, to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of 3-chloro-4-methoxyaniline with methyl isocyanoacetate to form the corresponding urea derivative. This intermediate is then reacted with 2-bromo-1-methylpyrrole-3-carboxylic acid to form N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide. The final product is obtained after purification by column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16-7-3-4-11(16)13(17)15-9-5-6-12(18-2)10(14)8-9/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYKLKTZRIOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

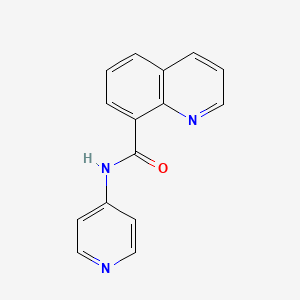
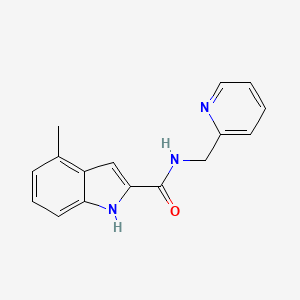
![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)


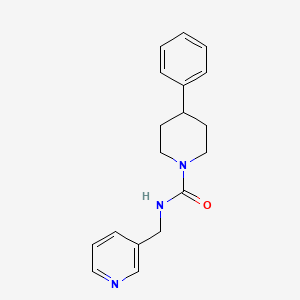

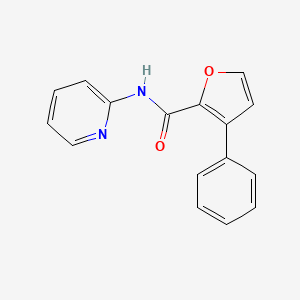

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)